1,2-Benzenedicarboxamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Description
1,2-Benzenedicarboxamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- (CAS 4028-94-8), also known as C.I. Pigment Yellow 123, is a high-performance anthraquinone-based pigment. Its molecular formula is C₃₆H₂₀N₂O₆ (MW: 576.55 g/mol), featuring two 9,10-dihydro-9,10-dioxoanthracene (anthraquinone) moieties linked via carboxamide groups to a benzene ring. Key properties include:
- High thermal stability: Boiling point of 715.9°C and flash point of 187.4°C .
- Density: 1.491 g/cm³, typical for aromatic pigments .
- Polar surface area (PSA): 126.48 Ų, indicating moderate polarity .
- Refractive index: 1.767, suggesting strong light absorption in the visible spectrum .
This compound is primarily used in industrial coatings, plastics, and inks due to its bright yellow hue and resistance to heat and solvents .
Properties
CAS No. |
4028-94-8 |
|---|---|
Molecular Formula |
C36H20N2O6 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
1-N,2-N-bis(9,10-dioxoanthracen-1-yl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C36H20N2O6/c39-31-19-9-1-3-11-21(19)33(41)29-25(31)15-7-17-27(29)37-35(43)23-13-5-6-14-24(23)36(44)38-28-18-8-16-26-30(28)34(42)22-12-4-2-10-20(22)32(26)40/h1-18H,(H,37,43)(H,38,44) |
InChI Key |
WMFOCQJARALVQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4C(=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxamide, N,N’-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- typically involves the reaction of anthraquinone derivatives with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency in quality and yield. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxamide, N,N’-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone units to anthracene.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to the specific type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield quinone derivatives, while reduction reactions produce anthracene derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
1,2-Benzenedicarboxamide, N,N’-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxamide, N,N’-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Acetamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- (CAS 129-30-6)
- Structure: Replaces the benzenedicarboxamide core with acetamide and anthraquinone substitutions at the 1,5-positions.
- Molecular formula : C₃₄H₂₀N₂O₆ (MW: 552.53 g/mol).
- Applications: Limited industrial use, primarily in niche organic synthesis.
N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) (CAS 84559-87-5)
- Structure : Contains methoxy-substituted benzamide groups at the 1,5-anthracenediyl positions.
- Molecular formula : C₃₀H₂₂N₂O₆ (MW: 506.50 g/mol).
- Key differences :
- Applications : Explored in optoelectronic materials for light-harvesting applications.
Azo-Linked Anthraquinone Derivatives
Propanediamide, N,N’-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-
- Structure : Integrates azo (-N=N-) linkages and chlorophenyl groups.
- Molecular formula : C₄₀H₂₆Cl₄N₆O₄ (MW: ~850 g/mol).
- Key differences :
- Applications : Historically used in textiles, but phased out due to regulatory restrictions.
Substitution Position Variants
Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,8-anthracenediyl)bis- (CAS 10114-51-9)
- Structure: Anthraquinone substitutions at the 1,8-positions.
- Molecular formula : C₃₆H₂₀N₂O₆ (MW: 576.55 g/mol).
- Key differences :
Comparative Data Table
Research Findings and Functional Insights
- Thermal Stability : The target compound outperforms azo derivatives due to the absence of thermally labile azo bonds .
- Solubility : Methoxy-substituted benzamides exhibit better solubility in aprotic solvents (e.g., DMSO) compared to the target compound, which is nearly insoluble in most solvents .
- Environmental Impact : Chlorinated derivatives raise toxicity concerns, whereas the target compound is preferred for its lower ecological footprint .
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